Trimethylsulfoxonium Bromide
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Overview
Description
Trimethylsulfoxonium bromide is an organic compound with the molecular formula C₃H₉BrOS. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis as a reagent and intermediate due to its ability to form sulfur ylides, which are valuable in various chemical reactions.
Mechanism of Action
Target of Action
Trimethylsulfoxonium Bromide primarily targets fungal cells . It acts as a fungicide, inhibiting the growth of these cells .
Mode of Action
This compound interacts with its targets by binding to the sterol biosynthesis pathway . This interaction disrupts the production of ergosterol , an essential component for fungal cell membranes .
Biochemical Pathways
The affected pathway is the sterol biosynthesis pathway . The disruption in the production of ergosterol leads to a deficiency in an essential component of the fungal cell membranes. This deficiency inhibits the growth of the fungal cells .
Pharmacokinetics
Its effectiveness against chronic bronchitis and other pulmonary diseases suggests that it can be absorbed and distributed in the body to reach the site of infection .
Result of Action
The result of this compound’s action is the inhibition of fungal cell growth . By disrupting the production of ergosterol, it compromises the integrity of the fungal cell membranes, thereby inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium bromide can be synthesized by reacting dimethyl sulfoxide with methyl bromide. The reaction typically involves heating a mixture of dimethyl sulfoxide and methyl bromide at a temperature of around 66°C. this reaction can be hazardous due to the potential for violent exothermic decomposition, which can lead to explosions .
Industrial Production Methods: An improved industrial method involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture. This helps to stabilize the reaction and prevent the formation of hazardous by-products like bromine and hydrogen bromide . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfoxonium bromide undergoes various types of chemical reactions, including:
Electrophilic Substitution Reactions: It acts as an electrophilic reagent in organic synthesis.
Nucleophilic Addition Reactions: It can participate in nucleophilic addition reactions.
Oxidation Reactions: It can be oxidized to form other compounds.
Common Reagents and Conditions:
Sodium Hydride: Used to form dimethylsulfoxonium methylide from trimethylsulfoxonium.
Copper, Zinc, and Palladium Ions: React with trimethylsulfoxonium in the presence of sodium hydroxide to form sulfur ylide complexes.
Major Products:
Dimethylsulfoxonium Methylide: Formed by treating trimethylsulfoxonium with sodium hydride.
Polyethylene: Formed through polymerization reactions.
Scientific Research Applications
Trimethylsulfoxonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Corey-Chaykovsky reaction to synthesize epoxides and cyclopropanes.
Medicine: Employed in the preparation of novel metconazoles, which have potential therapeutic applications.
Industry: Used in the production of various chemical intermediates and complexing agents.
Comparison with Similar Compounds
Trimethylsulfonium Iodide: Similar in structure but uses iodine instead of bromine.
Trimethylselenoxonium: Contains selenium instead of sulfur.
Uniqueness: Trimethylsulfoxonium bromide is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its reactivity and stability make it a preferred reagent in various chemical reactions, particularly in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes .
Properties
InChI |
InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJZBFFLDRKSF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456116 |
Source
|
Record name | Trimethylsulfoxonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25596-24-1 |
Source
|
Record name | Trimethylsulfoxonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?
A1: this compound is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.
Q2: What advantages does this compound offer over other reagents in Fluconazole synthesis?
A2: The research highlights two key advantages of using this compound:
- Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []
- Cost-Effectiveness: this compound is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []
Q3: What are the key considerations for safe and efficient production of this compound?
A3: The production of this compound involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.
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